Ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenyl-5-hexenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenyl-5-hexenoate: is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl group (C₂H₅): The ethyl group is attached to the carbon chain, providing the compound’s name.
Acetyl group (CH₃CO): This functional group contributes to the compound’s reactivity and chemical behavior.
Amino group (NH₂): The amino group introduces basic properties and potential for hydrogen bonding.
Tricyano group (NC₃): The presence of three cyano (CN) groups imparts electron-withdrawing characteristics.
Vorbereitungsmethoden
Synthetic Routes::
Knoevenagel Condensation:
- Industrial synthesis typically involves optimized conditions for scalability, yield, and purity.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions due to the presence of the acetyl group.
Reduction: Reduction of the cyano group can yield corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Sodium cyanide (NaCN), ammonia (NH₃), and various oxidizing/reducing agents.
Major Products: Amines, substituted derivatives, and related compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored for drug development (e.g., antitumor agents).
Industry: Employed in the synthesis of complex molecules.
Wirkmechanismus
Targets: Specific enzymes, receptors, or cellular pathways.
Pathways: Modulation of biochemical processes (e.g., inhibition of protein kinases).
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The combination of acetyl, amino, and tricyano groups sets it apart.
Similar Compounds: Related compounds include other cyano-substituted esters and amines.
Eigenschaften
Molekularformel |
C19H18N4O3 |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenylhex-5-enoate |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)16(12(2)24)17(13-7-5-4-6-8-13)15(11-22)18(23)14(9-20)10-21/h4-8,15-17H,3,23H2,1-2H3 |
InChI-Schlüssel |
KJAJSAQBIXWDHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)C(C#N)C(=C(C#N)C#N)N)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.